molecular formula C31H52O2 B13432226 22-Hydroxycyclolaudenol

22-Hydroxycyclolaudenol

Cat. No.: B13432226
M. Wt: 456.7 g/mol
InChI Key: ZYPJAVQVBZJHKQ-HESGZKIRSA-N
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Description

22-Hydroxycyclolaudenol is a natural product belonging to the family of triterpenoids. It is known for its potent and selective inhibitory properties, particularly in the study of chronic pain and opioid addiction. The compound targets opioid receptors in the central nervous system, effectively reducing pain sensations and preventing the addictive effects of opioids.

Preparation Methods

The preparation of 22-Hydroxycyclolaudenol can be relatively complex. It is generally extracted from plants or synthesized through chemical methods. The specific preparation method varies depending on the materials used and the purpose of the study . Industrial production methods often involve the use of advanced extraction techniques and synthetic routes to ensure high purity and yield.

Chemical Reactions Analysis

22-Hydroxycyclolaudenol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

22-Hydroxycyclolaudenol has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a potent and selective inhibitor in the study of chronic pain and opioid addiction. Additionally, it has anti-inflammatory and antibacterial properties, making it useful in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of 22-Hydroxycyclolaudenol involves targeting opioid receptors in the central nervous system. By binding to these receptors, the compound effectively reduces pain sensations and prevents the addictive effects of opioids. The molecular targets and pathways involved include the modulation of neurotransmitter release and inhibition of pain signaling pathways .

Comparison with Similar Compounds

22-Hydroxycyclolaudenol is unique in its potent and selective inhibitory properties. Similar compounds include other triterpenoids such as cycloartenol and lanosterol. These compounds share structural similarities but differ in their specific biological activities and applications. For example, while cycloartenol is a precursor in the biosynthesis of sterols, lanosterol is involved in the synthesis of cholesterol.

Properties

Molecular Formula

C31H52O2

Molecular Weight

456.7 g/mol

IUPAC Name

(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2S,3R,5S)-3-hydroxy-5,6-dimethylhept-6-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol

InChI

InChI=1S/C31H52O2/c1-19(2)20(3)17-23(32)21(4)22-11-13-29(8)25-10-9-24-27(5,6)26(33)12-14-30(24)18-31(25,30)16-15-28(22,29)7/h20-26,32-33H,1,9-18H2,2-8H3/t20-,21-,22+,23+,24-,25-,26-,28+,29-,30+,31-/m0/s1

InChI Key

ZYPJAVQVBZJHKQ-HESGZKIRSA-N

Isomeric SMILES

C[C@@H](C[C@H]([C@@H](C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C)O)C(=C)C

Canonical SMILES

CC(CC(C(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C)O)C(=C)C

Origin of Product

United States

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